3-(Trifluoromethoxy)cyclopentan-1-OL
Description
3-(Trifluoromethoxy)cyclopentan-1-OL is a fluorinated cyclopentanol derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 3-position of the cyclopentane ring. This compound is of interest in medicinal and materials chemistry due to the unique electronic and steric properties imparted by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules.
Properties
Molecular Formula |
C6H9F3O2 |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
3-(trifluoromethoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)11-5-2-1-4(10)3-5/h4-5,10H,1-3H2 |
InChI Key |
RBQWBUVMAFLSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation reaction, which can be facilitated by innovative reagents developed to handle the volatile nature of trifluoromethoxy compounds . The reaction conditions often require careful control of temperature and pressure to ensure the successful incorporation of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)cyclopentan-1-OL may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced trifluoromethoxylation reagents and techniques is crucial in industrial settings to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)cyclopentan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted cyclopentanol derivatives .
Scientific Research Applications
3-(Trifluoromethoxy)cyclopentan-1-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)cyclopentan-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, contributing to its overall activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compounds selected for comparison include:
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol ()
3-Methyl-2-cyclopenten-1-ol ()
3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol ()
Table 1: Structural and Functional Comparison
Physical and Chemical Properties
Table 2: Physical Properties of Comparable Compounds
- Steric Effects: The bicyclo[1.1.1]pentanol framework introduces significant steric hindrance, unlike the more flexible cyclopentanol ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
